molecular formula C15H21NO3 B1423365 Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate CAS No. 1354962-18-7

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B1423365
CAS No.: 1354962-18-7
M. Wt: 263.33 g/mol
InChI Key: BYQWKLJBCWJJBY-UHFFFAOYSA-N
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Description

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate ( 1354962-18-7) is a chemical compound offered for research and development purposes . This compound has a molecular formula of C 15 H 21 NO 3 and a molecular weight of 263.3 g/mol . Its structure features a piperidine ring that is substituted at the nitrogen with a 3-methoxybenzyl group and at the 4-position with a methyl ester . As a building block in organic synthesis, this compound serves as a versatile precursor for the exploration of novel chemical entities. Researchers can utilize it for further chemical transformations, such as hydrolysis of the ester group or modifications to the piperidine ring. The available data includes predicted collision cross-section values for various adducts, which can be valuable for analytical method development, particularly in mass spectrometry-based studies . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-14-5-3-4-12(10-14)11-16-8-6-13(7-9-16)15(17)19-2/h3-5,10,13H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQWKLJBCWJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Substituted Piperidine Core

A foundational approach involves synthesizing 4-aryl piperidine derivatives through the condensation of suitable precursors. According to US Patent US4435572A, the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate was achieved by developing a method for 4-aryl 2-unsubstituted nipecotic acids, which are closely related to the target compound's core structure. This method includes:

  • Starting from a 3-methoxybenzaldehyde derivative,
  • Employing reductive amination or nucleophilic substitution to introduce the 3-methoxybenzyl group at the nitrogen,
  • Cyclization to form the piperidine ring,
  • Subsequent esterification to form the carboxylate group at the 4-position.

This patent emphasizes the use of controlled reaction conditions to manage cis/trans isomer formation and optimize yield.

N-Benzylation with 3-Methoxybenzyl Group

Reaction Parameters and Optimization

Step Reagents/Conditions Notes
Piperidine ring formation Cyclization of amino acid derivatives Control of stereochemistry critical
N-Benzylation 3-methoxybenzyl halide, base (K2CO3/NaH), DMF Temperature 0–60°C, inert atmosphere
Esterification Methanol, acid catalyst or methyl chloroformate, base Reaction time 2–6 hours, monitoring by TLC

Optimization involves:

  • Maintaining anhydrous conditions to prevent hydrolysis,
  • Using inert atmosphere (nitrogen or argon) to avoid oxidation,
  • Careful temperature control to minimize side reactions,
  • Purification by recrystallization or chromatography to isolate desired isomers.

Analytical and Research Findings

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm substitution patterns and stereochemistry, distinguishing cis/trans isomers of the piperidine ring.
  • High-performance liquid chromatography (HPLC) assists in purity assessment and monitoring reaction progress.
  • Yield improvements are reported by optimizing base equivalents and solvent choice during N-benzylation.
  • The use of methyl chloroformate in esterification provides higher selectivity and milder conditions compared to direct acid-catalyzed esterification.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages Challenges
Piperidine core synthesis Cyclization of amino acid derivatives Amino acid precursors, cyclization agents Controlled stereochemistry Formation of cis/trans isomers
N-Benzylation Alkylation with 3-methoxybenzyl halides 3-methoxybenzyl chloride/bromide, base High selectivity for N-substitution Over-alkylation risk
Esterification Methyl ester formation via methyl chloroformate or acid catalysis Methyl chloroformate, methanol, acid/base Mild conditions, good yields Hydrolysis, side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents
Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate serves as a precursor in the synthesis of antitubercular agents. Its structural features facilitate the modification necessary for developing compounds that can combat tuberculosis effectively. Research indicates that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Protein Kinase Inhibitors
This compound is also utilized in the development of orally available naphthyridine protein kinase D inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific signaling pathways involved in tumor progression and metastasis. The ability to modify the piperidine core allows for the fine-tuning of biological activity and selectivity .

Organic Synthesis

C-H Activation and Arylation
this compound is employed as a reactant in directed transition metal-catalyzed sp³ C-H activation reactions. This method enables the arylation of piperidines at the C-2 position, which is essential for synthesizing complex organic molecules with specific functional groups . The versatility of this reaction opens avenues for creating diverse chemical libraries for pharmaceutical research.

Synthesis of Heterocyclic Compounds
The compound has been investigated for its role in synthesizing novel heterocyclic amino acids and derivatives. For instance, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized using methodologies that involve this compound as a key intermediate. These heterocycles are significant in drug discovery due to their biological activity and structural diversity .

Case Study 1: Development of Antitubercular Agents

A recent study synthesized several derivatives of this compound to evaluate their antitubercular properties. Compounds were tested against various strains of Mycobacterium tuberculosis, showing varying degrees of efficacy. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong potential for further development.

Case Study 2: Protein Kinase D Inhibitors

Another investigation focused on modifying the piperidine scaffold to enhance selectivity and potency against protein kinase D. The synthesized inhibitors demonstrated significant antiproliferative effects on cancer cell lines, suggesting that derivatives of this compound could lead to new therapeutic options in oncology.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
  • Substituent : 3-chloro-2-fluorophenylmethyl group.
  • Molecular Formula: C₁₄H₁₇ClFNO₂.
  • Molecular Weight : 285.74 g/mol.
  • This compound is marketed as a research chemical .
Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate
  • Substituent : 4-bromobenzoyl group.
  • Molecular Formula: C₁₄H₁₆BrNO₃.
  • Molecular Weight : 326.19 g/mol.
  • Key Differences : The benzoyl group introduces a ketone functionality, increasing polarity and hydrogen-bonding capacity. The bromine atom may facilitate radiolabeling or cross-coupling reactions, distinguishing it from the methoxybenzyl analog .

Ester Group Modifications

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
  • Substituent : Ethyl ester at the 4-position and an ethoxycarbonylmethyl group at the 1-position.
  • Molecular Formula: C₁₂H₂₁NO₄.
  • This compound is listed as structurally similar but with distinct solubility profiles .
Methyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • Substituent : Methylsulfonyl group.
  • Molecular Formula: C₈H₁₅NO₄S.
  • Molecular Weight : 221.27 g/mol.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering the piperidine ring's basicity and reactivity. This compound is used in medicinal chemistry for sulfonamide-based drug design .
[11C]-Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate
  • Application : Radiolabeled μ-opioid receptor imaging agent.
  • Key Differences: The phenethyl and propanamido substituents confer high receptor affinity, enabling positron emission tomography (PET) imaging. The radioactive carbon-11 label distinguishes it from non-radioactive analogs like the target compound .
Ethyl 1-[(5-bromo-2,3-dioxoindol-1-yl)methyl]piperidine-4-carboxylate
  • Substituent : Brominated indole-dione moiety.
  • Molecular Formula : C₁₇H₁₈BrN₂O₄.

Research Implications and Limitations

  • Synthetic Challenges : The discontinued status of Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate highlights the need for alternative synthesis routes or analogs for ongoing research .
  • Data Gaps: Limited physicochemical data (e.g., melting point, solubility) for the target compound restrict direct comparisons with newer derivatives.

Biological Activity

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the methoxy group on the phenyl ring enhances its solubility and reactivity, potentially influencing its interactions with biological targets.

The compound is believed to exert its biological effects by interacting with specific receptors or enzymes. These interactions can modulate various biological pathways, leading to different pharmacological effects. Research suggests that detailed studies are necessary to elucidate the exact molecular targets and pathways involved in its action.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated antibacterial and antifungal activities against various pathogens. For instance, studies on related piperidine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antifungal Activity

In addition to antibacterial properties, piperidine derivatives have shown antifungal activity, particularly against Candida albicans. The mechanism often involves disruption of fungal cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has indicated that compounds structurally related to this compound may possess anti-inflammatory properties. These effects are typically assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

  • Study on Antimicrobial Activity :
    • A study evaluated various monomeric alkaloids, including piperidine derivatives, for their antibacterial activity. The results showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating significant antimicrobial potential .
  • Anti-inflammatory Screening :
    • In a screening assay for COX inhibitors, several derivatives exhibited IC50 values indicating their ability to suppress COX-1 and COX-2 activities, suggesting potential use in managing inflammatory conditions .
  • Synthesis and Characterization :
    • Research focused on synthesizing novel piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The incorporation of methoxy groups was found to significantly improve solubility and receptor binding affinity .

Data Tables

Biological Activity Target Organism MIC (mg/mL) Reference
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
AntifungalCandida albicans3.125 - 100
Anti-inflammatoryCOX-119.45 ± 0.07
Anti-inflammatoryCOX-242.1 ± 0.30

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Guidance :

  • Step 1 : Start with ethyl isonipecotate (ethyl piperidine-4-carboxylate) as a precursor. React it with 3-methoxybenzyl bromide in the presence of an organic base (e.g., diisopropylethylamine) in aprotic solvents like THF or toluene. Monitor reaction progress via TLC or HPLC .
  • Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize solvent selection to improve yield; cyclic ethers (e.g., THF) enhance solubility, while ketones (e.g., acetone) aid in crystallization .
  • Step 3 : Characterize the final product using 1^1H/13^13C NMR (focus on methoxy and ester carbonyl signals) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Guidance :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts. Validate hydrogen bonding and piperidine ring conformation using Coot and Mercury .
  • NMR Analysis : Assign diastereotopic protons in the piperidine ring using 1^1H-1^1H COSY and NOESY. For methoxy groups, confirm chemical shifts at ~3.7–3.9 ppm and integration ratios .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode; observe fragmentation patterns (e.g., loss of COOCH3_3) to confirm ester functionality .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Guidance :

  • Data Reconciliation :

Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify rapid degradation pathways. Use LC-MS to detect metabolites like demethylated or hydrolyzed derivatives .

Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability discrepancies. High binding (>95%) may reduce free drug concentration in vivo .

  • Dose-Response Refinement : Conduct pharmacokinetic studies (IV/PO administration) to correlate plasma levels with efficacy. Adjust dosing regimens based on half-life (t1/2t_{1/2}) and clearance (CL) .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis, and how can chiral purity be validated?

  • Methodological Guidance :

  • Chiral Resolution :

Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation. Alternatively, employ chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC purification .

Optimize reaction temperature (-20°C to 0°C) to minimize racemization during nucleophilic substitution steps .

  • Validation :
  • Chiral HPLC : Use a Daicel Chiralpak® column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV detection at 254 nm .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (TD-DFT) to confirm absolute configuration .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Reactant of Route 2
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Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate

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